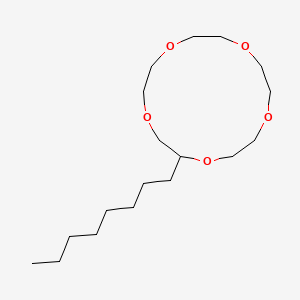
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is a heterocyclic organic compound with the molecular formula C₁₈H₃₆O₅. It is a member of the crown ether family, which are known for their ability to form stable complexes with metal ions. This compound is characterized by its ability to selectively bind to certain cations, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis due to its ability to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Mechanism of Action
The mechanism of action of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This selective binding is influenced by the size and charge of the cation, as well as the specific structure of the crown ether .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-pentaoxacyclopentadecane: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,2’-Bi(1,4,7,10,13-pentaoxacyclopentadecane): A dimeric form with enhanced binding properties due to the presence of two crown ether units.
Uniqueness
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its octyl group, which increases its hydrophobicity and enhances its ability to interact with organic solvents and hydrophobic environments. This makes it particularly useful in applications where selective binding in non-aqueous media is required .
Properties
CAS No. |
74649-87-9 |
|---|---|
Molecular Formula |
C18H36O5 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-octyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-18-17-22-14-13-20-10-9-19-11-12-21-15-16-23-18/h18H,2-17H2,1H3 |
InChI Key |
SPXNAQKEKSAVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















